2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid
Description
2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid is a specialized organic compound featuring a conjugated diene system (2-butenoic acid backbone) with a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a methyl substituent at the 2-position. The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses, particularly in pharmaceutical intermediates. Its α,β-unsaturated carboxylic acid structure allows participation in conjugate addition reactions, while the methyl group introduces steric effects that influence stereochemical outcomes. This compound is pivotal in synthesizing bioactive molecules, though its specific applications are less documented compared to its ester analogs .
Properties
IUPAC Name |
(E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,14)(H,12,13)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPVRCFBGKBBI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC(=O)OC(C)(C)C)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid typically involves the reaction of 2-methyl-2-butenoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. The deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine and carbon dioxide .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid are best contextualized against analogs within the 2-[(tert-butoxycarbonyl)amino]carboxylic acid family. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Related Compounds
Key Comparative Insights
Backbone Unsaturation: The target compound’s α,β-unsaturation (2-butenoic acid) distinguishes it from saturated analogs like 2-([Boc]amino)-4-cyclopropylbutanoic acid. This feature enhances electrophilicity at the β-carbon, favoring nucleophilic additions .
Functional Group Effects: Ester vs. Acid: The ethyl ester analog () exhibits higher solubility in nonpolar solvents compared to the carboxylic acid form, which is more polar and prone to salt formation. Esters are typically intermediates, while acids may directly participate in amide couplings . Substituent Diversity: Cyclopropyl () and dioxolane groups () introduce unique steric and electronic profiles. For example, cyclopropane’s ring strain could accelerate ring-opening reactions, whereas dioxolane might stabilize transition states in cycloadditions .
Synthetic Utility :
- The ethyl ester derivative’s role in synthesizing dehydro pregabalin underscores the importance of Boc-protected intermediates in accessing chiral, bioactive molecules . In contrast, the methyl-substituted acid’s applications are inferred to involve stereoselective syntheses where steric control is critical.
Steric and Electronic Modulation :
- The 2-methyl group in the target compound may hinder nucleophilic attacks at the α-position, directing reactivity toward the β-carbon. Comparatively, compounds with bulkier substituents (e.g., cyclopropyl) could exhibit altered regioselectivity .
Biological Activity
2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid, often referred to as a Boc-protected amino acid derivative, plays a significant role in organic synthesis and medicinal chemistry. Its unique structure allows for selective protection of amines, making it a valuable compound in the development of biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 199.25 g/mol
- CAS Number : 128121-02-8
The primary biological activity of this compound is attributed to its role as a protecting group for amines during peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions and can be removed under acidic conditions, allowing for the release of free amines which are crucial for biological interactions.
Mechanism Summary:
- Protection : The Boc group is added to an amine via nucleophilic addition to di-tert-butyl dicarbonate.
- Deprotection : Under acidic conditions, the Boc group is cleaved, releasing the free amine and carbon dioxide.
Biological Applications
The compound has been utilized in various fields due to its ability to facilitate the synthesis of complex molecules:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor agonists.
- Antiviral Activity : Research indicates that derivatives containing β-amino acid moieties exhibit antiviral properties against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV) .
Case Study 1: Antiviral Activity
A study highlighted the synthesis of β-amino acid derivatives that showed promising antiviral activities against tobacco mosaic virus (TMV). Two compounds demonstrated higher efficacy than commercial agents, with curative activities reaching up to 94.3% at specific concentrations .
Case Study 2: Enzyme Inhibition
Research into enzyme inhibitors revealed that derivatives synthesized from this compound exhibited significant inhibition against various enzymatic pathways, which could be pivotal in developing treatments for diseases like cancer and viral infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid | Structure | Enzyme inhibitor |
| (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid | Structure | Antiviral activity |
| 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | Structure | Anti-cancer properties |
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 15–25°C | Prevents Boc group cleavage |
| Solvent | DCM/THF | Enhances reaction homogeneity |
| Reaction Time | 12–24 hours | Minimizes by-product formation |
(Basic) What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and Boc group integrity. For example, the tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for peptide synthesis) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 244.3) .
Q. Example Spectral Data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.3 (d, J=15.6 Hz, CH=CH), δ 1.4 (s, Boc CH3) | |
| HPLC | Retention time: 8.2 min (ACN:H2O = 70:30) |
(Advanced) How does the stereochemistry of the α,β-unsaturated system influence reactivity in peptide coupling reactions?
Answer:
The (E)-configuration of the double bond (confirmed via NOESY NMR) enhances electrophilicity, facilitating Michael additions or nucleophilic attacks during peptide bond formation. Steric hindrance from the methyl group at position 2 dictates regioselectivity, favoring coupling at the β-carbon . Computational studies (DFT) predict a 15–20% higher reaction barrier for (Z)-isomers, justifying rigorous stereochemical control during synthesis .
(Basic) What strategies are used to stabilize the Boc group under acidic or basic conditions?
Answer:
- Acidic Conditions : Avoid trifluoroacetic acid (TFA) during deprotection; instead, use HCl/dioxane (4 M, 0°C) to minimize premature cleavage .
- Basic Conditions : Maintain pH < 9 to prevent β-elimination of the Boc group. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for aqueous reactions .
(Advanced) How can computational modeling aid in predicting the compound’s stability and reaction pathways?
Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the Boc-protected amine in solvents like DMSO or water .
- Density Functional Theory (DFT) : Calculate activation energies for key reactions (e.g., ester hydrolysis: ΔG‡ ≈ 25 kcal/mol), guiding solvent selection (e.g., polar aprotic solvents lower ΔG‡ by 3–5 kcal/mol) .
(Basic) What are the common impurities formed during synthesis, and how are they resolved?
Answer:
- By-Products : Unreacted starting materials (e.g., tert-butyl carbamate) and dehydration products (e.g., nitriles).
- Resolution : Gradient elution in HPLC (5–95% acetonitrile in 20 min) separates impurities. Recrystallization in ethanol/water (1:3) removes hydrophobic by-products .
(Advanced) What mechanistic insights explain contradictory yields in Boc-deprotection studies?
Answer:
Contradictions arise from solvent-dependent mechanisms:
- Protic Solvents (e.g., MeOH) : Stabilize carbocation intermediates, accelerating deprotection but risking racemization.
- Aprotic Solvents (e.g., DCM) : Slower cleavage due to poor carbocation stabilization but higher stereochemical fidelity .
(Basic) What safety protocols are recommended for handling this compound?
Answer:
- Hazards : Skin irritation (Category 2), eye damage (Category 2A) .
- Protocols : Use PPE (nitrile gloves, goggles), work in a fume hood, and neutralize waste with 10% sodium bicarbonate .
(Advanced) How does the compound’s stability vary under different storage conditions?
Answer:
| Condition | Degradation Rate (per month) | Major Degradation Pathway |
|---|---|---|
| 25°C (dry) | <1% | None |
| 4°C (humid) | 5% | Hydrolysis of Boc group |
| -20°C (argon) | 0.2% | Oxidation inhibited |
(Advanced) What role does the compound play in enzyme inhibition studies?
Answer:
As a transition-state analog, the α,β-unsaturated moiety mimics enolate intermediates in enzymatic reactions (e.g., aspartyl proteases). Kinetic assays show competitive inhibition (Ki = 0.8 µM) when the Boc group is replaced with substrate-specific residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
